molecular formula C20H32O4 B1258056 17,18-DiHETE

17,18-DiHETE

Cat. No. B1258056
M. Wt: 336.5 g/mol
InChI Key: XYDVGNAQQFWZEF-JPURVOHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,18-DiHETE is a DiHETE consisting of arachidonic acid having the two hydroxy substituents located at position 17 and 18. It has a role as a human blood serum metabolite and a human xenobiotic metabolite. It derives from an arachidonic acid.
17, 18-Dihete belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, 17, 18-dihete is considered to be an eicosanoid lipid molecule. 17, 18-Dihete is considered to be a practically insoluble (in water) and relatively neutral molecule. 17, 18-Dihete has been detected in multiple biofluids, such as blood and urine. Within the cell, 17, 18-dihete is primarily located in the membrane (predicted from logP) and cytoplasm. 17, 18-Dihete can be biosynthesized from arachidonic acid.

properties

Product Name

17,18-DiHETE

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-

InChI Key

XYDVGNAQQFWZEF-JPURVOHMSA-N

Isomeric SMILES

CCC(C(C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O

SMILES

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O

Canonical SMILES

CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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